![molecular formula C19H11NO4 B14685557 (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone CAS No. 32460-65-4](/img/structure/B14685557.png)
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone is an organic compound that features a dibenzofuran moiety linked to a 4-nitrophenyl group via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone typically involves the reaction of dibenzofuran with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the methanone bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The dibenzofuran moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Electrophilic substitution: Halogenated derivatives of this compound.
Reduction: (Dibenzo[b,d]furan-3-yl)(4-aminophenyl)methanone.
Oxidation: Quinone derivatives of the dibenzofuran moiety.
科学研究应用
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological macromolecules. The dibenzofuran moiety can intercalate with DNA, potentially disrupting cellular processes and leading to its anticancer effects.
相似化合物的比较
Similar Compounds
Dibenzofuran: A simpler structure without the nitrophenyl group.
4-Nitrobenzophenone: Lacks the dibenzofuran moiety.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in dibenzofuran.
Uniqueness
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone is unique due to the combination of the dibenzofuran and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
32460-65-4 |
|---|---|
分子式 |
C19H11NO4 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
dibenzofuran-3-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H11NO4/c21-19(12-5-8-14(9-6-12)20(22)23)13-7-10-16-15-3-1-2-4-17(15)24-18(16)11-13/h1-11H |
InChI 键 |
RJHCHOICUAKGHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


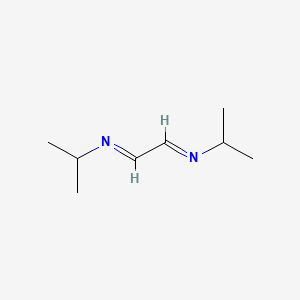

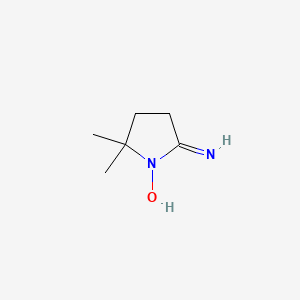
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
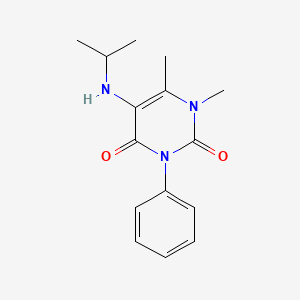
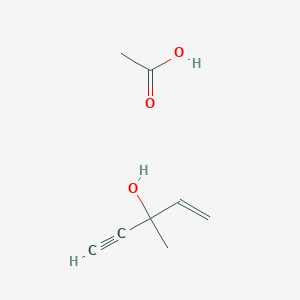

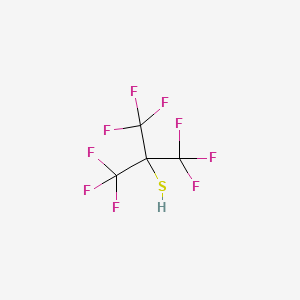
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
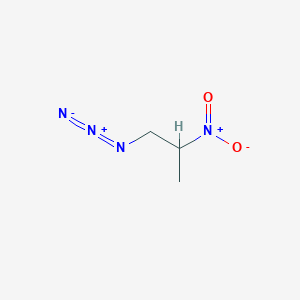
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
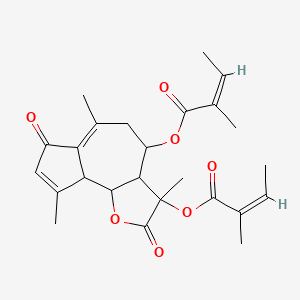
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
